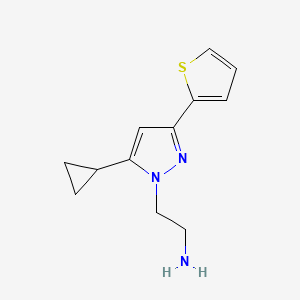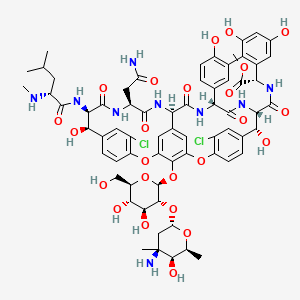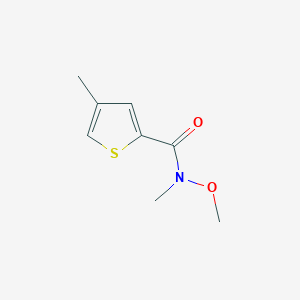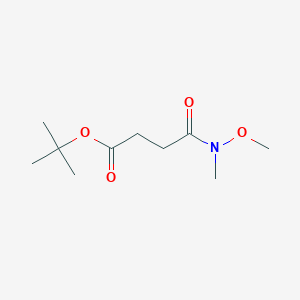
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Vue d'ensemble
Description
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, or 2-CPCPTP, is a small molecule compound belonging to the class of thiophene-based compounds. This compound has garnered increased attention from the scientific community due to its potential applications in medicinal and agricultural research.
Mécanisme D'action
The exact mechanism of action of 2-CPCPTP is not yet fully understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals in the body and thus reducing oxidative stress. Additionally, it has been suggested that 2-CPCPTP may act as an agonist of the G-protein coupled receptor, GPR40, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
2-CPCPTP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells, as well as reduce the inflammatory response in cells. Additionally, in vivo studies have shown that 2-CPCPTP can reduce oxidative stress and improve glucose tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-CPCPTP in laboratory experiments is that it is a relatively small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively stable, which makes it suitable for long-term storage. However, there are some potential limitations to its use in laboratory experiments. For example, it is not as potent as some other compounds, and its effects can be difficult to measure accurately.
Orientations Futures
There are a number of potential future directions for the use of 2-CPCPTP in scientific research. For example, further research could be conducted to investigate its potential use as an anti-cancer agent, as well as its potential use in the treatment of neurological disorders. Additionally, further research could be conducted to investigate the compound’s potential use as an antioxidant and its potential role in the regulation of glucose metabolism. Finally, further research could be conducted to investigate the compound’s potential use as an anti-inflammatory agent.
Applications De Recherche Scientifique
2-CPCPTP has a wide range of potential applications in scientific research. It has been used in studies investigating the effects of thiophene-based compounds on the growth of cancer cells, as well as in studies looking at its potential use as an antibacterial agent. Additionally, 2-CPCPTP has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Propriétés
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-5-6-15-11(9-3-4-9)8-10(14-15)12-2-1-7-16-12/h1-2,7-9H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVCUDNRIDWOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCN)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















